Cas no 5740-72-7 (Pyridine,3-(1,3-dioxolan-2-yl)-)
Pyridine,3-(1,3-dioxolan-2-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,3-(1,3-dioxolan-2-yl)-
- 3-(1,3-dioxolan-2-yl)pyridine
- 2-(3'-pyridyl)-1,3-dioxolane
- 3-(ethylenedioxymethyl)pyridine
- 3-[1,3]Dioxolan-2-yl-pyridin
- 3-[1,3]dioxolan-2-yl-pyridine
- AC1L6OMV
- NSC165248
- Pyridin-3-carboxaldehydglycolacetal
- SureCN2422786
- 5740-72-7
- MFCD06209041
- AKOS006239544
- SCHEMBL2422786
- JOABOGUAKIFOQA-UHFFFAOYSA-N
- NSC-165248
- DTXSID30304280
-
- MDL: MFCD06209041
- Inchi: 1S/C8H9NO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6,8H,4-5H2
- InChI Key: JOABOGUAKIFOQA-UHFFFAOYSA-N
- SMILES: O1CCOC1C1C=NC=CC=1
Computed Properties
- Exact Mass: 151.06337
- Monoisotopic Mass: 151.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 31.4Ų
Experimental Properties
- Density: 1.178
- Boiling Point: 261.7°Cat760mmHg
- Flash Point: 95.8°C
- Refractive Index: 1.529
- PSA: 31.35
- LogP: 1.12700
Pyridine,3-(1,3-dioxolan-2-yl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM322724-1g |
3-(1,3-Dioxolan-2-yl)pyridine |
5740-72-7 | 95% | 1g |
$351 | 2021-08-18 | |
| Alichem | A029203966-1g |
3-(1,3-Dioxolan-2-yl)pyridine |
5740-72-7 | 95% | 1g |
$577.83 | 2023-09-01 | |
| Alichem | A029203966-5g |
3-(1,3-Dioxolan-2-yl)pyridine |
5740-72-7 | 95% | 5g |
$1749.28 | 2023-09-01 | |
| abcr | AB459592-250 mg |
3-(1,3-Dioxolan-2-yl)pyridine; . |
5740-72-7 | 250MG |
€408.70 | 2023-07-18 | ||
| abcr | AB459592-1 g |
3-(1,3-Dioxolan-2-yl)pyridine; . |
5740-72-7 | 1g |
€942.20 | 2023-07-18 | ||
| Chemenu | CM322724-1g |
3-(1,3-Dioxolan-2-yl)pyridine |
5740-72-7 | 95% | 1g |
$371 | 2023-02-16 | |
| abcr | AB459592-250mg |
3-(1,3-Dioxolan-2-yl)pyridine; . |
5740-72-7 | 250mg |
€357.90 | 2025-04-17 | ||
| abcr | AB459592-1g |
3-(1,3-Dioxolan-2-yl)pyridine; . |
5740-72-7 | 1g |
€825.00 | 2025-04-17 | ||
| 1PlusChem | 1P00IAP3-250mg |
Pyridine, 3-(1,3-dioxolan-2-yl)- |
5740-72-7 | 95% | 250mg |
$284.00 | 2023-12-16 | |
| 1PlusChem | 1P00IAP3-1g |
Pyridine, 3-(1,3-dioxolan-2-yl)- |
5740-72-7 | 95% | 1g |
$679.00 | 2023-12-16 |
Pyridine,3-(1,3-dioxolan-2-yl)- Suppliers
Pyridine,3-(1,3-dioxolan-2-yl)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Pyridine,3-(1,3-dioxolan-2-yl)-
Pyridine, 3-(1,3-Dioxolan-2-yl): A Comprehensive Overview
The compound Pyridine, 3-(1,3-dioxolan-2-yl), also known by its CAS number 5740-72-7, is a significant molecule in the field of organic chemistry. This compound is characterized by a pyridine ring with a 1,3-dioxolane substituent at the 3-position. The presence of the dioxolane group introduces unique electronic and steric properties to the molecule, making it a versatile building block in various chemical reactions and applications.
Recent studies have highlighted the importance of Pyridine, 3-(1,3-dioxolan-2-yl) in medicinal chemistry. Researchers have explored its potential as a precursor for bioactive compounds. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities. The dioxolane group plays a crucial role in modulating the pharmacokinetic properties of these derivatives, making them suitable for further drug development.
In addition to its medicinal applications, Pyridine, 3-(1,3-dioxolan-2-yl) has found utility in materials science. The compound has been used as a monomer in the synthesis of novel polymers with improved thermal stability and mechanical properties. A recent article in Polymer Chemistry reported that incorporating this pyridine derivative into polymer networks enhances their resistance to high temperatures and oxidative degradation.
The synthesis of Pyridine, 3-(1,3-dioxolan-2-yl) involves a multi-step process that typically begins with the preparation of the dioxolane intermediate. This intermediate is then subjected to nucleophilic substitution or coupling reactions to attach it to the pyridine ring. Recent advancements in catalytic methods have made this synthesis more efficient and environmentally friendly. For example, the use of palladium catalysts has enabled selective coupling reactions under mild conditions.
One of the most intriguing aspects of Pyridine, 3-(1,3-dioxolan-2-yl) is its ability to act as a chelating agent. The dioxolane group can coordinate with metal ions, forming stable metal complexes. This property has been exploited in catalysis and sensor applications. A study published in Angewandte Chemie demonstrated that metal complexes derived from this compound exhibit high catalytic activity in asymmetric hydrogenation reactions.
Furthermore, Pyridine, 3-(1,3-dioxolan-2-yl) has been investigated for its role in supramolecular chemistry. The molecule's ability to form hydrogen bonds and π–π interactions makes it an ideal candidate for constructing self-assembled nanostructures. Recent research has shown that these nanostructures can be used as templates for synthesizing porous materials with applications in gas storage and separation.
In conclusion, Pyridine, 3-(1,3-dioxolan-2-yl) is a versatile compound with a wide range of applications across different fields of chemistry. Its unique structure and functional groups make it an invaluable tool for researchers seeking to develop new materials and drugs. As ongoing studies continue to uncover its potential uses and properties, this compound is poised to play an even more significant role in future scientific advancements.
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